An In-depth Technical Guide to 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone: Synthesis, Characterization, and Biological Potential
An In-depth Technical Guide to 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone: Synthesis, Characterization, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone. As a member of the quinazolinone family, a class of heterocyclic compounds renowned for their diverse pharmacological activities, this molecule holds significant interest for further investigation.[1][2] This document is intended to serve as a foundational resource for researchers exploring the therapeutic potential of novel quinazolinone derivatives.
Introduction to the Quinazolinone Scaffold
Quinazolinones are a class of fused heterocyclic compounds consisting of a benzene ring fused to a pyrimidine ring.[3] The core structure allows for extensive functionalization at various positions, leading to a wide array of derivatives with diverse biological activities.[1][2] These activities include, but are not limited to, anticancer, anti-inflammatory, anticonvulsant, antimicrobial, and antiviral properties. The versatility of the quinazolinone scaffold has made it a "privileged structure" in medicinal chemistry, with several quinazolinone-based drugs having reached the market.
The subject of this guide, 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone, is a specific derivative featuring a 2-chlorophenyl group at the 2-position and a hydroxyl group at the 3-position. The presence of the N-hydroxy group is a notable feature, as N-hydroxy heterocycles have been shown to possess a range of pharmacological applications.
Chemical Structure and Physicochemical Properties
The chemical identity of 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone is defined by its molecular formula and weight.
| Property | Value | Source |
| Chemical Name | 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone | [2] |
| CAS Number | 90520-09-5 | [2] |
| Molecular Formula | C₁₄H₉ClN₂O₂ | [2] |
| Formula Weight | 272.69 g/mol | [2] |
| Melting Point | 226 °C |
| Property (Predicted) | Value |
| Boiling Point | 477.8 ± 47.0 °C |
| Density | 1.42 ± 0.1 g/cm³ |
| pKa | 7.69 ± 0.20 |
A visual representation of the chemical structure is provided below.
Caption: Chemical structure of 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone.
Synthesis and Spectroscopic Characterization
While specific spectroscopic data for 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone is not extensively published, a general synthetic approach and expected spectral characteristics can be derived from related compounds. The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones typically involves a multi-step process starting from anthranilic acid.[4][5]
General Synthetic Pathway
A common route involves the acylation of anthranilic acid with an appropriate acid chloride, followed by cyclization to form a benzoxazinone intermediate. This intermediate can then be reacted with a hydroxylamine to yield the desired 3-hydroxy-quinazolinone.
Caption: Generalized synthetic workflow for 2-aryl-3-hydroxy-4(3H)-quinazolinones.
Detailed Synthetic Protocol (Adapted from related syntheses)
The following is a representative, step-by-step protocol adapted from established methods for synthesizing similar quinazolinone derivatives.[4]
Step 1: Synthesis of 2-(2-chlorobenzamido)benzoic acid
-
Dissolve anthranilic acid (1 equivalent) in a suitable solvent such as pyridine or dioxane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 2-chlorobenzoyl chloride (1.1 equivalents) dropwise with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry. Recrystallize from ethanol to obtain pure 2-(2-chlorobenzamido)benzoic acid.
Step 2: Synthesis of 2-(2-chlorophenyl)-3,1-benzoxazin-4-one
-
Reflux the 2-(2-chlorobenzamido)benzoic acid from Step 1 with excess acetic anhydride for 2-3 hours.
-
Cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield 2-(2-chlorophenyl)-3,1-benzoxazin-4-one.
Step 3: Synthesis of 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone
-
Dissolve the 2-(2-chlorophenyl)-3,1-benzoxazin-4-one from Step 2 in a suitable solvent like ethanol or pyridine.
-
Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium bicarbonate or triethylamine.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the final product.
Expected Spectroscopic Characteristics
Based on the general characteristics of quinazolinones, the following spectral data would be anticipated for 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone.[6]
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm. A broad singlet for the N-OH proton, which is D₂O exchangeable. |
| ¹³C NMR | Carbonyl carbon (C=O) signal around δ 160-165 ppm. Aromatic carbons in the range of δ 115-150 ppm. |
| IR (cm⁻¹) | A strong absorption band for the C=O stretching vibration around 1680-1700 cm⁻¹. A broad band for the O-H stretching of the N-OH group around 3200-3400 cm⁻¹. C=N stretching vibration around 1600-1620 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (272.69 for C₁₄H₉ClN₂O₂). Fragmentation patterns would likely involve the loss of the hydroxyl group and cleavage of the quinazolinone ring. |
Potential Biological Activities and Therapeutic Applications
While specific biological studies on 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone are limited in the available literature, the broader class of quinazolinone derivatives has been extensively investigated for a variety of pharmacological effects.
Anti-inflammatory Activity
Numerous quinazolinone derivatives have demonstrated significant anti-inflammatory properties.[7][8] The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade. The structural features of 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone, particularly the presence of the aryl group at the 2-position, are consistent with those found in other anti-inflammatory quinazolinones.
Anticonvulsant Activity
The quinazolinone scaffold is also a well-established pharmacophore for anticonvulsant activity.[9][10] The central nervous system depressant effects of some quinazolinones are thought to contribute to their ability to suppress seizures. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models are commonly used to evaluate the anticonvulsant potential of these compounds.
Experimental Protocols for Biological Evaluation
To assess the potential biological activities of 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone, standard and well-validated preclinical assays can be employed.
Carrageenan-Induced Paw Edema Assay (for Anti-inflammatory Activity)
This widely used in vivo model is employed to screen for acute anti-inflammatory activity.[9][10][11][12][13]
Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group (vehicle), a standard drug group (e.g., indomethacin or diclofenac sodium), and test groups receiving different doses of 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone. Administer the vehicle, standard, or test compound orally or intraperitoneally.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal immediately before carrageenan injection (V₀) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection (Vₜ) using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Vₜ control - V₀ control) - (Vₜ treated - V₀ treated) ] / (Vₜ control - V₀ control) x 100
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Maximal Electroshock (MES) Seizure Test (for Anticonvulsant Activity)
The MES test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[14][15][16][17][18]
Principle: A supramaximal electrical stimulus is delivered to the brain of a rodent, inducing a characteristic tonic hindlimb extension. The ability of a test compound to prevent this tonic extension is indicative of its anticonvulsant activity.
Step-by-Step Protocol:
-
Animal Preparation: Use adult male Swiss albino mice or Wistar rats, acclimatized to the laboratory environment.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a standard drug group (e.g., phenytoin or diazepam), and test groups receiving different doses of 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone. Administer the compounds, typically intraperitoneally.
-
Electroshock Application: At the time of peak effect of the test compound (e.g., 30 or 60 minutes post-administration), deliver an electrical stimulus through corneal or ear electrodes using a convulsiometer. Typical parameters for mice are 50 mA for 0.2 seconds.
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint of protection.
-
Data Analysis: Calculate the percentage of animals protected from tonic hindlimb extension in each group. Determine the median effective dose (ED₅₀) of the test compound.
Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.
Conclusion and Future Directions
2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone represents a promising, yet underexplored, member of the pharmacologically rich quinazolinone family. Based on the established biological activities of related compounds, it is a viable candidate for investigation as a potential anti-inflammatory and/or anticonvulsant agent.
Future research should focus on the definitive synthesis and comprehensive spectroscopic characterization of this molecule to confirm its structure and purity. Subsequent in-depth biological evaluation, including the assays detailed in this guide, is warranted to elucidate its specific pharmacological profile and mechanism of action. Further structural modifications could also be explored to optimize its activity and pharmacokinetic properties, potentially leading to the development of novel therapeutic agents.
References
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. [Link]
-
Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature. [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC. [Link]
-
Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology. [Link]
-
Mahmoud, M. R., Abou-Elmagd, W. S. I., Abdelwahab, S. S., & Soliman, E. A. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. (2022). YouTube. [Link]
-
Maximal Electroshock Method (MES). RJPT Informatics Pvt Ltd. [Link]
-
The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Farmacia. [Link]
-
Lee, E. S., Son, J. K., Na, Y. H., & Jahng, Y. (2004). Synthesis and biological properties of selected 2-aryl-4(3H)-quinazolinones. Heterocyclic Communications, 10(4-5), 329-334. [Link]
-
Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. PMC. [Link]
-
Kausar, N., Roy, I., Chattopadhyay, D., & Das, A. R. (2016). Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium: “on-water” synthesis accompanied by carbocatalysis and selective C-C bond cleavage. RSC Advances, 6(92), 89481-89493. [Link]
-
Quinazoline derivatives & pharmacological activities: a review. SciSpace. [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 30(3), 678. [Link]
-
Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. PMC. [Link]
-
2-[(E)-2-(2-chlorophenyl)ethenyl]-6-iodo-3-phenyl-4(3H)-quinazolinone. SpectraBase. [Link]
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. [Link]
-
Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. [Link]
-
Alagarsamy, V., Meena, R., Ramseshu, K. V., Solomon, V. R., & Thirumurugan, K. (2007). Synthesis and pharmacological evaluation of some 3-phenyl-2-substituted-3H-quinazolin-4-one as analgesic, anti-inflammatory agents. Bioorganic & medicinal chemistry, 15(1), 235-241. [Link]
-
Certain 2-Furano-4(3H)-Quinazolinone Analogs: Synthesis, Characterization and Pharmacological Evaluation. ResearchGate. [Link]
-
4(3H)-Quinazolinone, 2-(2-hydroxyphenyl)-. PubChem. [Link]
-
Synthesis and Pharmacological Evaluation of New 2-aryl-3, 4-dihydro-4-oxo Quinazolin [2,3-b]-2,3-dihydro-4-phenyl[9][11][12] Thiadiazepines. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]
-
Pharmacological Evaluation of Quinazolinone Derivatives: A Review. Semantic Scholar. [Link]
-
El-Hashash, M. A., El-Naggar, A. M., & El-Sawy, E. R. (2015). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. [Link]
-
A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]
Sources
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]
- 5. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and pharmacological evaluation of some 3-phenyl-2-substituted-3H-quinazolin-4-one as analgesic, anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
- 14. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 15. youtube.com [youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. rjptsimlab.com [rjptsimlab.com]
- 18. scispace.com [scispace.com]
